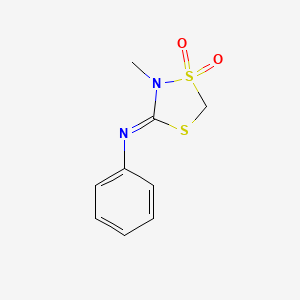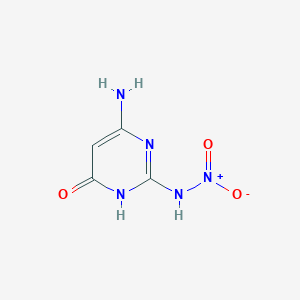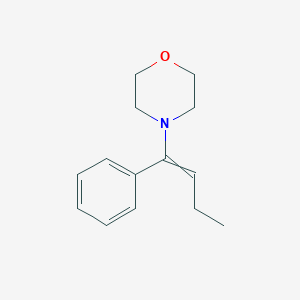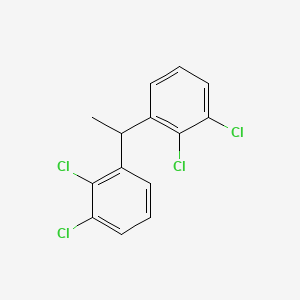
1-(Phenylselanyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenylselanyl)naphthalene is an organic compound that belongs to the class of organoselenium compounds It consists of a naphthalene ring system substituted with a phenylselanyl group at the 1-position
Métodos De Preparación
The synthesis of 1-(Phenylselanyl)naphthalene typically involves the chalcogenylation of naphthalene derivatives. One common method is the selective C1 chalcogenylation of 2-naphthols or 2-naphthylamines using iron(III) chloride (FeCl3) and potassium iodide (KI) as catalysts. The reaction is carried out in dimethyl sulfoxide (DMSO) at 110°C for 24 hours, producing the desired compound with yields ranging from 42% to 97% .
Análisis De Reacciones Químicas
1-(Phenylselanyl)naphthalene undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to its lower oxidation states.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation and reducing agents like sodium borohydride (NaBH4) for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Phenylselanyl)naphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organoselenium compounds.
Medicine: The compound is investigated for its potential use in developing new therapeutic agents due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(Phenylselanyl)naphthalene involves its interaction with various molecular targets and pathways. The selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress levels. This redox activity is believed to be responsible for the compound’s potential antioxidant and anticancer effects .
Comparación Con Compuestos Similares
1-(Phenylselanyl)naphthalene can be compared with other similar organoselenium compounds, such as:
1-(Phenylselanyl)benzene: Similar structure but with a benzene ring instead of a naphthalene ring.
1-(Phenylselanyl)anthracene: Contains an anthracene ring system, which has three fused benzene rings.
1-(Phenylselanyl)phenanthrene: Features a phenanthrene ring system, which is another type of polycyclic aromatic hydrocarbon.
The uniqueness of this compound lies in its naphthalene ring system, which provides distinct chemical properties and reactivity compared to other organoselenium compounds .
Propiedades
Número CAS |
65490-21-3 |
|---|---|
Fórmula molecular |
C16H12Se |
Peso molecular |
283.2 g/mol |
Nombre IUPAC |
1-phenylselanylnaphthalene |
InChI |
InChI=1S/C16H12Se/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-12H |
Clave InChI |
AJKRRKYBAZGYQE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Se]C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14489586.png)
![Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane](/img/structure/B14489588.png)



![(4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14489612.png)



![(2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate](/img/structure/B14489644.png)

